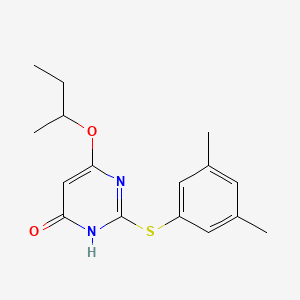
4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives and substituted thiophenols. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled heating to optimize the reaction yield.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals or as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-ethylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylbutoxy)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets or improved stability under physiological conditions.
Propiedades
Número CAS |
284681-66-9 |
|---|---|
Fórmula molecular |
C16H20N2O2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-butan-2-yloxy-2-(3,5-dimethylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O2S/c1-5-12(4)20-15-9-14(19)17-16(18-15)21-13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H,17,18,19) |
Clave InChI |
VMHOBPPRSAODTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)

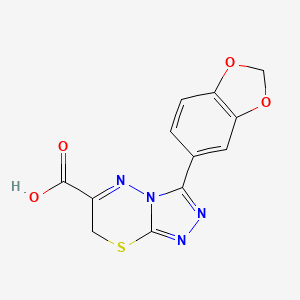
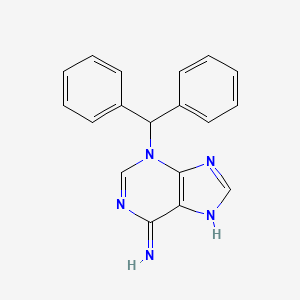

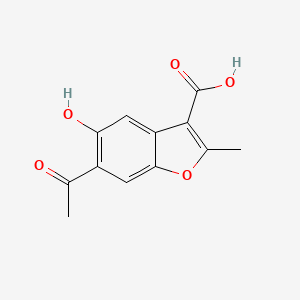
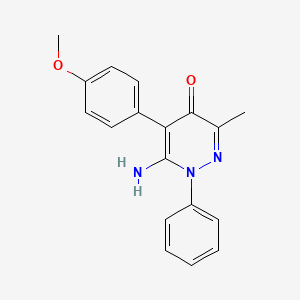
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
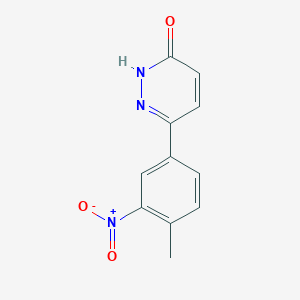
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
